
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that contains a benzothiazocine ring system with a chlorine atom and a thiophene ring as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the formation of the benzothiazocine ring followed by the introduction of the chlorine and thiophene substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiazocine ring can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorine and thiophene groups can be accomplished through electrophilic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiazocine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazocines.
Aplicaciones Científicas De Investigación
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and therapeutic potential.
Mecanismo De Acción
The mechanism of action of (5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share structural similarities.
Benzothiazocine Derivatives: Other benzothiazocine compounds with different substituents can be compared.
Uniqueness
(5E)-8-Chloro-5-(thiophen-2-yl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to the specific combination of chlorine and thiophene substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
76293-50-0 |
|---|---|
Fórmula molecular |
C14H12ClNS2 |
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
8-chloro-5-thiophen-2-yl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C14H12ClNS2/c15-10-5-6-14-12(9-10)16-11(3-1-7-18-14)13-4-2-8-17-13/h2,4-6,8-9H,1,3,7H2 |
Clave InChI |
JWDDHWHCDUXPCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


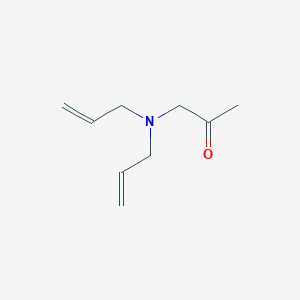
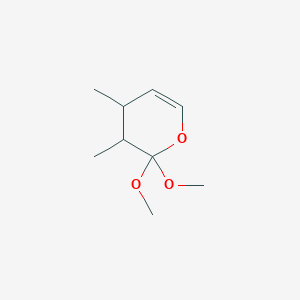
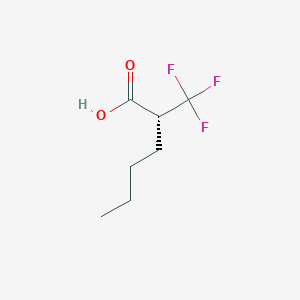
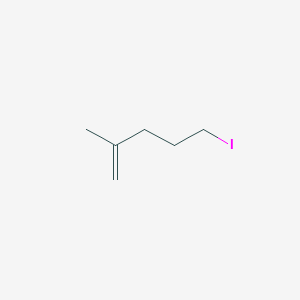
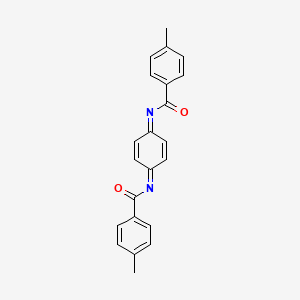
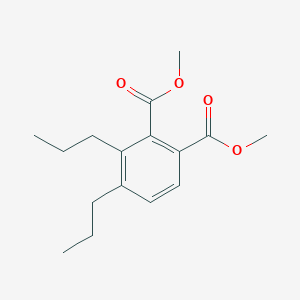

![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
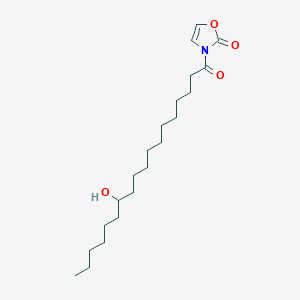
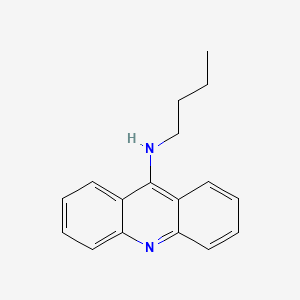
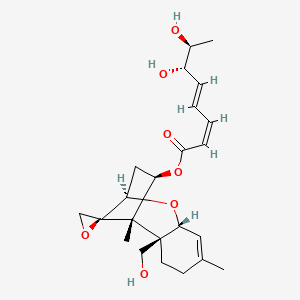

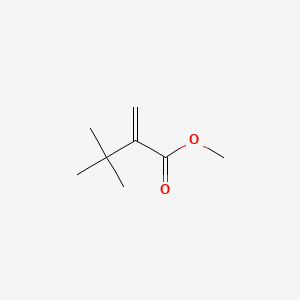
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
